

Application Note: Spectrophotometric Determination of Cobalt Using 1-Nitroso-2-Naphthol

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Compound of Interest

Compound Name: *1-Nitro-2-naphthol*

Cat. No.: *B1581586*

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Introduction

Cobalt is an essential trace element vital for various biological processes, including its role as a central component of vitamin B12.^[1] However, exposure to high levels of cobalt can be toxic, leading to a range of health issues.^[1] Therefore, the accurate and sensitive determination of cobalt concentrations in various samples, including environmental and pharmaceutical materials, is of significant importance. Spectrophotometry offers a rapid, cost-effective, and accessible analytical method for this purpose. 1-Nitroso-2-naphthol is a well-established chelating agent that reacts with cobalt(II) ions to form a stable, colored complex, which can be quantified using a spectrophotometer.^{[1][2]} This application note provides a detailed protocol for the spectrophotometric determination of cobalt using 1-nitroso-2-naphthol, including a modern approach utilizing a micellar medium to enhance sensitivity and reduce the use of hazardous organic solvents.^{[1][2]}

Principle

In this method, cobalt(II) ions react with 1-nitroso-2-naphthol in a slightly acidic medium (pH 5.0) to form a green-colored tris(1-nitroso-2-naphtholato) cobalt(III) complex.^{[1][2]} The ligand, 1-nitroso-2-naphthol, facilitates the oxidation of Co(II) to Co(III) during the complexation. The reaction stoichiometry between cobalt and 1-nitroso-2-naphthol is 1:3.^[1] The intensity of the color of the resulting complex is directly proportional to the concentration of cobalt in the sample and is measured spectrophotometrically at the wavelength of maximum absorbance

(λ_{max}), which is approximately 436.2 nm.^[1] The use of an anionic surfactant, such as sodium dodecyl sulphate (SDS), creates a micellar medium that enhances the solubility of the complex, thereby increasing the sensitivity and molar absorptivity of the method while eliminating the need for traditional solvent extraction steps.^{[1][2]}

Experimental Protocols

1. Preparation of Reagents

- Standard Cobalt(II) Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 4.93 g of cobalt(II) nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) and dissolve it in deionized water. Transfer the solution to a 1-liter volumetric flask and dilute to the mark with deionized water.^[1]
- Working Standard Cobalt(II) Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water.
- 1-Nitroso-2-naphthol (NNPh) Reagent Solution (1500 $\mu\text{g/mL}$): Dissolve 75 mg of 1-nitroso-2-naphthol in a minimal volume of 1.0% SDS solution and then dilute to 50 mL with the same SDS solution in a volumetric flask.^[1]
- Sodium Dodecyl Sulphate (SDS) Solution (1.0% w/v): Dissolve 1.0 g of SDS in 100 mL of deionized water.^[1]
- Buffer Solution (pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a pH of 5.0.

2. Instrumentation

- A UV-Vis spectrophotometer with a 10-mm path length quartz cuvette is required for absorbance measurements.^[1]
- A pH meter for adjusting the pH of the solutions.^[1]

3. Calibration Curve Procedure

- Into a series of 10 mL volumetric flasks, add aliquots of the working standard cobalt(II) solutions to cover the concentration range of 0.12-4.0 $\mu\text{g/mL}$.^[1]

- To each flask, add 2.0 mL of the pH 5.0 buffer solution.[1]
- Add 2.0 mL of the 1.0% SDS solution.[1]
- Add an appropriate volume of the 1-nitroso-2-naphthol reagent solution (e.g., ensuring a molar excess).
- Dilute the solutions to the 10 mL mark with deionized water and mix well.
- Allow the solutions to stand for at least 5 minutes for complete color development. The complex is reported to be stable for up to 24 hours.[1]
- Measure the absorbance of each standard solution at 436.2 nm against a reagent blank prepared in the same manner but without the cobalt standard.[1]
- Plot a calibration curve of absorbance versus cobalt concentration.

4. Sample Analysis Procedure

- Take a suitable aliquot of the sample solution (pre-treated if necessary to remove interferences) in a 10 mL volumetric flask.
- Follow steps 2-7 of the calibration curve procedure.
- Determine the concentration of cobalt in the sample from the calibration curve.

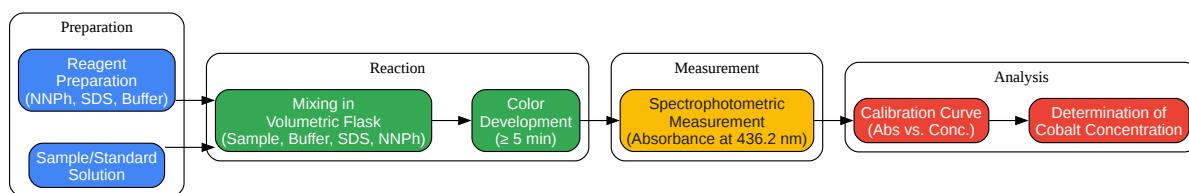
Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of cobalt using 1-nitroso-2-naphthol in a micellar medium.

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	436.2 nm	[1]
Molar Absorptivity (ϵ)	$2.05 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	[1]
Sandell's Sensitivity	3.49 ng cm ⁻²	[1]
Linear Calibration Range	0.12 - 4.0 $\mu\text{g/mL}$	[1]
Detection Limit	0.12 $\mu\text{g/mL}$	[1]
Stoichiometry (Co:1-Nitroso-2-naphthol)	1:3	[1]
Optimal pH	5.0	[1]
Correlation Coefficient (r^2)	0.999	[1]

Visualizations

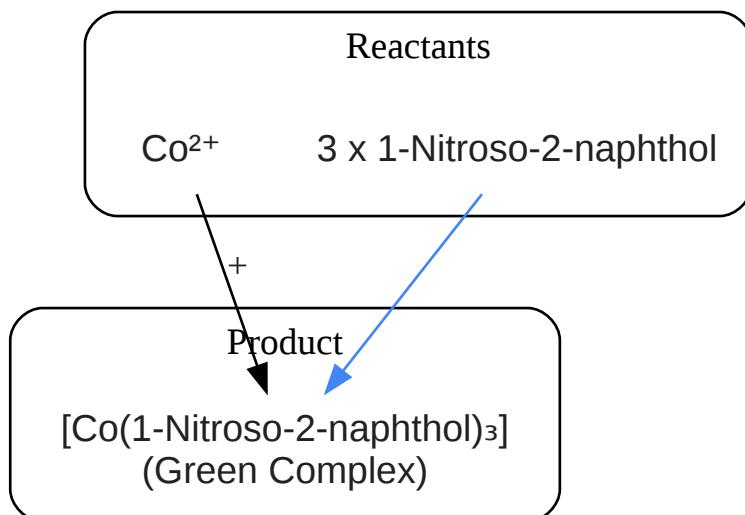
Experimental Workflow



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Caption: Experimental workflow for cobalt determination.

Chemical Reaction



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References

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